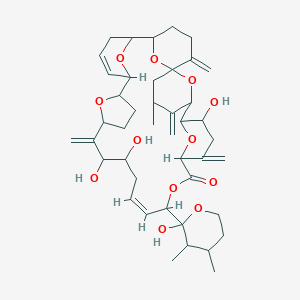
Goniodomin A
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Goniodomin A is a macrolide.
This compound is a natural product found in Alexandrium hiranoi with data available.
Applications De Recherche Scientifique
Toxicological Research
Goniodomin A is primarily recognized for its toxicity, which poses significant risks to marine life and human health. Its mechanism of action involves binding selectively to potassium ions, leading to disruptions in cellular functions. This property has been extensively studied to understand its ecological consequences during algal blooms.
Case Study: Ecotoxicological Impact
- Species Studied : Alexandrium monilatum
- Findings : GDA was linked to fish kills and other marine life mortality during red tides. The toxin's ability to stabilize filamentous forms of actin in cells contributes to its lethal effects on various organisms .
Pharmacological Applications
Despite its toxicity, GDA has shown potential as an antifungal agent. Research indicates that it can inhibit the growth of certain fungi, making it a candidate for developing new antifungal treatments.
Antifungal Activity
- Study : GDA demonstrated significant antifungal properties against pathogenic fungi in vitro.
- Mechanism : It disrupts fungal cell membranes, leading to cell lysis and death .
Environmental Monitoring
The presence of GDA in aquatic environments serves as an indicator of harmful algal blooms (HABs). Monitoring its levels can help predict bloom events and assess their potential impacts on marine ecosystems.
Monitoring Techniques
- Method : High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) is employed to quantify GDA levels in water samples.
- Findings : Regular monitoring has revealed seasonal patterns in GDA concentrations correlating with bloom occurrences .
Structural Studies
Understanding the chemical structure of GDA has implications for both its toxicity and potential therapeutic uses. Advanced techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography have been utilized to elucidate its structure.
Structural Insights
- Chemical Structure : GDA is characterized as a polycyclic macrolide with a complex arrangement of cyclic ethers .
- Research Findings : Studies confirm the absolute configuration of GDA, providing insights into its interaction with biological molecules .
Comparative Toxicology
GDA's effects are compared with other marine toxins like saxitoxin and gonyautoxin. These comparisons help establish a broader understanding of phycotoxins' ecological roles and human health risks.
Comparison Table: Marine Toxins
| Toxin | Source | Mechanism of Action | Toxicity Level |
|---|---|---|---|
| This compound | Alexandrium spp. | Potassium ion binding | High |
| Saxitoxin | Alexandrium spp. | Voltage-gated sodium channel blocker | Very High |
| Gonyautoxin | Gymnodinium spp. | Sodium channel blocker | High |
Propriétés
Numéro CAS |
112923-40-7 |
|---|---|
Formule moléculaire |
C43H60O12 |
Poids moléculaire |
768.9 g/mol |
Nom IUPAC |
(19Z)-16,17,27-trihydroxy-21-(2-hydroxy-3,4-dimethyloxan-2-yl)-31-methyl-2,15,25,30-tetramethylidene-22,33,34,35,36,37-hexaoxahexacyclo[27.3.1.11,5.16,10.111,14.124,28]heptatriaconta-8,19-dien-23-one |
InChI |
InChI=1S/C43H60O12/c1-22-18-19-49-43(48,28(22)7)36-13-8-10-29(44)37(46)27(6)31-16-17-34(50-31)32-11-9-12-33(51-32)35-15-14-25(4)42(54-35)21-24(3)26(5)39(55-42)40-30(45)20-23(2)38(53-40)41(47)52-36/h8-9,11,13,22,24,28-40,44-46,48H,2,4-6,10,12,14-21H2,1,3,7H3/b13-8- |
Clé InChI |
UBLDAHNUOSMNHW-JYRVWZFOSA-N |
SMILES |
CC1CCOC(C1C)(C2C=CCC(C(C(=C)C3CCC(O3)C4C=CCC(O4)C5CCC(=C)C6(O5)CC(C(=C)C(O6)C7C(CC(=C)C(O7)C(=O)O2)O)C)O)O)O |
SMILES isomérique |
CC1CCOC(C1C)(C2/C=C\CC(C(C(=C)C3CCC(O3)C4C=CCC(O4)C5CCC(=C)C6(O5)CC(C(=C)C(O6)C7C(CC(=C)C(O7)C(=O)O2)O)C)O)O)O |
SMILES canonique |
CC1CCOC(C1C)(C2C=CCC(C(C(=C)C3CCC(O3)C4C=CCC(O4)C5CCC(=C)C6(O5)CC(C(=C)C(O6)C7C(CC(=C)C(O7)C(=O)O2)O)C)O)O)O |
Synonymes |
goniodomin A goniodomin B |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















